1-Benzyl-1-phenylhydrazine hydrochloride
Overview
Description
1-Benzyl-1-phenylhydrazine hydrochloride is a chemical compound that can be used as a precursor or intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydrazine group attached to a benzyl and a phenyl ring, with a hydrochloride salt form to enhance its solubility and reactivity in certain reactions.
Synthesis Analysis
The synthesis of compounds related to 1-Benzyl-1-phenylhydrazine hydrochloride often involves the reaction of phenylhydrazine derivatives with various electrophiles. For instance, the reaction of phenylhydrazine with chloroacetic acid followed by halide replacement can lead to the formation of NN' disubstituted hydrazines . Additionally, the condensation of benzaldehyde with phenylhydrazine derivatives can yield hydrazone compounds . These methods demonstrate the versatility of phenylhydrazine derivatives in synthesizing a wide range of biologically active compounds.
Molecular Structure Analysis
The molecular structure of compounds derived from phenylhydrazine can be quite complex, with the potential for various substituents and configurations. For example, the crystal and molecular structure of certain pyrazole derivatives have been determined by X-ray analysis, revealing the impact of substituents on the crystal packing and the presence of intramolecular hydrogen bonds . Similarly, the molecular structure of a pyrazole carboxylic acid derivative was elucidated using X-ray diffraction and compared with theoretical calculations, providing insights into the geometry and electronic properties of the molecule .
Chemical Reactions Analysis
Phenylhydrazine derivatives participate in a variety of chemical reactions, leading to the formation of diverse heterocyclic systems. They can undergo ring-opening reactions, as seen with aziridine derivatives , or cyclization to yield pyrazole and oxadiazole derivatives . These reactions are often facilitated by the presence of nucleophiles or electrophiles and can be influenced by the reaction conditions, such as temperature or the use of catalysts like molecular iodine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-1-phenylhydrazine hydrochloride and its related compounds are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the acidity or basicity of the hydrazine group, which in turn can influence the compound's behavior in chemical reactions. The hydrazine moiety itself is known for its nucleophilic character, which is a key factor in its reactivity .
Scientific Research Applications
Tumorigenic Effects
1-Benzyl-1-phenylhydrazine hydrochloride has been studied for its tumorigenic effects. A study by Tóth & Shimizu (1976) reported an increased incidence of lung tumors in mice exposed to benzylhydrazine dihydrochloride, a related compound. This study provided significant insights into the tumorigenic potential of similar chemical compounds.
Hematological Impact
Research has also focused on the hematological impacts of phenylhydrazine hydrochloride, a compound related to 1-Benzyl-1-phenylhydrazine hydrochloride. Lawrason & Eltzholtz (1949) observed changes in mean corpuscular volume and reticulocytosis in swine following administration of phenylhydrazine hydrochloride, indicating its impact on red blood cells and bone marrow (Lawrason & Eltzholtz, 1949).
Environmental Impact
Bao Xi-zhi (2013) conducted a study on the treatment of wastewater containing phenylhydrazine hydrochloride, which is a byproduct in the production of pesticides and medicines. This research is significant in understanding the environmental aspects of handling and disposing of chemicals related to 1-Benzyl-1-phenylhydrazine hydrochloride (Bao, 2013).
Biological Activity and Synthesis
The synthesis and biological activity of compounds derived from phenylhydrazine hydrochloride have been a subject of research. For instance, Abdellatif, Lamie, & Omar (2016) studied the anti-inflammatory and analgesic activities of indole derivatives synthesized using phenylhydrazine hydrochloride (Abdellatif, Lamie, & Omar, 2016).
Embryonic and Larval Toxicity
Rajagopal, Balasubramanian, & Kalyanaraman (2019) investigated the toxic effects of phenylhydrazine hydrochloride on zebrafish embryos and larvae. This research contributes to the understanding of the compound's potential toxicity in developmental stages (Rajagopal, Balasubramanian, & Kalyanaraman, 2019).
Safety And Hazards
1-Benzyl-1-phenylhydrazine hydrochloride is classified as a combustible solid . It can cause skin and eye irritation . It is advised to avoid contact with skin and eyes, avoid dust formation, and not to ingest or breathe vapors/dust . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention if irritation persists .
properties
IUPAC Name |
1-benzyl-1-phenylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10H,11,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYLHYOCBGPMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063983 | |
Record name | Hydrazine, 1-phenyl-1-(phenylmethyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-phenylhydrazine hydrochloride | |
CAS RN |
5705-15-7 | |
Record name | Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5705-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005705157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-1-phenylhydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazine, 1-phenyl-1-(phenylmethyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-N-phenylhydrazinium(1+) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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